3,4-Difluoro-2-iodoaniline hydrochloride
Description
Significance of Halogenated Anilines in Advanced Synthetic Chemistry
Halogenated anilines are a cornerstone in the field of synthetic chemistry, serving as versatile building blocks for the construction of complex organic molecules. nih.govacs.org Their importance stems from the unique properties imparted by the halogen and amine functionalities on the aromatic ring.
Aryl halides, including halogenated anilines, are crucial precursors in a multitude of metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgchemrxiv.orgacs.org The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with the order of reactivity typically being I > Br > Cl > F. This differential reactivity allows for selective, stepwise functionalization of polyhalogenated substrates.
The presence of the aniline (B41778) moiety further enhances the synthetic utility of these compounds. The amino group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization. acs.org It can also be readily transformed into other functional groups, such as diazonium salts, which are themselves versatile intermediates for introducing a wide array of substituents onto the aromatic ring.
In the realm of medicinal chemistry, halogenated anilines are common substructures in a vast number of biologically active molecules and approved drugs. nih.govmdpi.comresearchgate.net The incorporation of halogens can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, fluorine atoms can alter the acidity of nearby functional groups and participate in favorable interactions with protein active sites. mdpi.com
The synthesis of halogenated anilines itself is an active area of research. Traditional methods like electrophilic aromatic substitution can sometimes suffer from a lack of regioselectivity, especially with highly activated rings like anilines. nih.govacs.org This has spurred the development of novel and more selective halogenation techniques to provide access to specifically substituted isomers. acs.orgnih.gov
Below is an interactive data table summarizing the applications of various halogenated anilines in synthetic reactions.
| Halogenated Aniline Derivative | Synthetic Application | Reference |
| 2-Iodoaniline (B362364) | Precursor for indole (B1671886) synthesis via cycloisomerization. | orgsyn.org |
| 3,4-Difluoroaniline (B56902) | Intermediate for quinolone antibiotics. | google.com |
| Polyhalogenated Anilines | Used in site-selective cross-coupling reactions. | nih.gov |
| 4-Bromo-N,N-dialkylanilines | Building blocks in cross-coupling chemistries. | nih.gov |
| 3-Fluoro-2-iodoaniline | Synthesized via decarboxylative iodination. | rsc.org |
Overview of Research Trajectories for 3,4-Difluoro-2-iodoaniline (B3048238) Hydrochloride and Related Structures
The research landscape for 3,4-Difluoro-2-iodoaniline hydrochloride and its analogs is primarily driven by their potential as advanced intermediates in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. The unique substitution pattern of this molecule—containing two fluorine atoms, an iodine atom, and an amino group—offers a rich platform for synthetic exploration.
One major research trajectory involves leveraging the different reactivities of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in typical palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at the 2-position of the aniline ring, leaving the fluorine atoms untouched for potential subsequent transformations. This regioselective functionalization is a powerful tool for building molecular complexity in a controlled manner.
Furthermore, the ortho-iodoaniline motif is a key precursor for the synthesis of a wide variety of heterocyclic compounds. sciencescholar.usnih.govsciencescholar.us Through reactions like intramolecular cyclizations, researchers can construct fused ring systems that are prevalent in many biologically active natural products and synthetic drugs. The presence of the difluoro substitution on the benzene (B151609) ring can influence the electronic properties and conformational preferences of the resulting heterocyclic structures, potentially leading to enhanced biological activity or improved material properties.
Research into related structures, such as 2,4-Difluoro-3-iodoaniline (B1433647), has highlighted their utility in the preparation of protein kinase modulators, which are a critical class of therapeutics for various diseases. chemicalbook.com Similarly, 3,4-difluoroaniline is a known intermediate in the synthesis of quinolone antibiotics, demonstrating the importance of the difluoroaniline scaffold in medicinal chemistry. google.com
The development of novel synthetic routes to access poly-functionalized anilines like 3,4-Difluoro-2-iodoaniline is another important research direction. Efficient and scalable syntheses are crucial for making these building blocks readily available for broader applications. For example, methods for the direct iodination of substituted anilines or the reduction of corresponding nitroaromatics are continually being refined. chemicalbook.comorgsyn.org
The table below provides a comparative look at the properties and primary research applications of 3,4-Difluoro-2-iodoaniline and its related structural isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Research Application |
| 3,4-Difluoro-2-iodoaniline | C₆H₄F₂IN | 255.00 | Synthesis of complex heterocyclic compounds. |
| 2,4-Difluoro-3-iodoaniline | C₆H₄F₂IN | 255.00 | Preparation of protein kinase modulators. chemicalbook.com |
| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 | Intermediate for quinolone antibiotics. google.comnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5ClF2IN |
|---|---|
Molecular Weight |
291.46 g/mol |
IUPAC Name |
3,4-difluoro-2-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H4F2IN.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2H,10H2;1H |
InChI Key |
KBVUSGKWBUDHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)F)F.Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3,4 Difluoro 2 Iodoaniline Hydrochloride and Its Precursors
Precursor Synthesis and Halogenation Routes
The foundation of the target molecule is the 3,4-difluoroaniline (B56902) scaffold. Several synthetic routes are available for the preparation of this precursor, primarily starting from commercially available difluorinated nitrobenzene (B124822) or related compounds.
The introduction of an iodine atom onto an aniline (B41778) ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. In the case of 3,4-difluoroaniline, the amino group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating groups but also ortho-, para-directors. This complex interplay of directing effects can lead to a mixture of products.
Direct iodination of anilines often yields the para-iodinated product due to the steric hindrance at the ortho positions. thieme-connect.com However, the regioselectivity can be significantly influenced by the choice of iodinating agent and solvent. For instance, the use of N-iodosuccinimide (NIS) in different solvents has been shown to dramatically switch the regiochemistry. In polar solvents like DMSO, para-iodination is highly favored, while less polar solvents such as benzene (B151609), in the presence of acetic acid, can promote the formation of the ortho-isomer. thieme-connect.com This solvent-dependent regioselectivity offers a potential strategy for directing the iodine atom to the desired C2 position of 3,4-difluoroaniline.
Another approach to control regioselectivity involves the use of activating agents for iodine, such as silver salts. Reagents like silver sulfate (B86663) (Ag₂SO₄) in combination with iodine can generate a more potent electrophilic iodine species, which may exhibit different regiochemical preferences. nih.gov The specific conditions, including the choice of silver salt and solvent, can be optimized to favor ortho-iodination. nih.gov
A tabulated summary of iodination strategies for aniline derivatives is presented below:
| Iodinating System | Predominant Isomer | Key Factors |
|---|---|---|
| N-Iodosuccinimide (NIS) / DMSO | para | Polar solvent enhances para-directing effect. thieme-connect.com |
| N-Iodosuccinimide (NIS) / Benzene, Acetic Acid | ortho | Less polar solvent and acid promoter favor ortho-substitution. thieme-connect.com |
| Iodine (I₂) / Sodium Bicarbonate | para | Standard conditions for para-iodination of aniline. orgsyn.org |
The primary precursor for the target molecule is 3,4-difluoroaniline. A common and efficient method for its synthesis is the reduction of 3,4-difluoronitrobenzene. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum catalysts. google.com
Another documented route to 3,4-difluoroaniline involves the decarboxylation of 4,5-difluoroanthranilic acid. While feasible, this method is generally less direct than the reduction of the corresponding nitro compound. The synthesis of other dihalo-aniline precursors follows similar principles, typically involving the reduction of a corresponding dihalonitrobenzene.
Approaches to the Aniline Core and its Halogenation Pattern
The synthesis of the aniline core with the desired halogenation pattern can also be approached from different starting materials. For instance, a method for preparing 2,4-difluoro-3-iodoaniline (B1433647) starts from 1,3-difluoro-2-iodo-4-nitrobenzene. The nitro group in this precursor is then reduced to an amino group using a reducing agent like stannous chloride (SnCl₂) in hydrochloric acid. chemicalbook.com This demonstrates a strategy where the iodine is introduced prior to the formation of the aniline functionality.
The formation of the hydrochloride salt of 3,4-Difluoro-2-iodoaniline (B3048238) is typically the final step in the synthesis. This is generally achieved by treating the free aniline base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol (B130326). The salt then precipitates out of the solution and can be collected by filtration.
Advanced Synthetic Protocols and Reaction Conditions
Modern synthetic chemistry offers a range of advanced protocols that can be applied to the synthesis of halogenated anilines, including the use of transition metal catalysis.
Palladium-catalyzed and copper-catalyzed reactions are powerful tools for the formation of carbon-halogen and carbon-nitrogen bonds. While direct catalytic iodination of anilines is less common than electrophilic substitution, these methods are highly valuable for the synthesis of precursors. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to construct the aniline core from dihalogenated aromatic compounds. rsc.org
Copper-catalyzed reactions have also been employed in the synthesis of fluorinated aromatic compounds. These methods can be useful in constructing the difluoro-substituted aromatic ring system from which the aniline precursor is derived.
While the target molecule, 3,4-Difluoro-2-iodoaniline hydrochloride, is achiral, the principles of enantioselective and regioselective synthesis are crucial in the broader context of medicinal chemistry where specific isomers are often required. For related chiral scaffolds, enantioselective methods can be employed to control the stereochemistry.
Regioselective synthesis is of paramount importance for controlling the position of the iodine substituent on the aniline ring. As discussed, factors such as the choice of solvent and iodinating reagent are key to achieving the desired 2-iodo substitution pattern on the 3,4-difluoroaniline core. thieme-connect.com The use of directing groups, which can be later removed, is another strategy to enforce a specific regiochemistry during the halogenation step.
Salt Formation and Purification Processes in the Preparation of this compound
The conversion of the free base, 3,4-difluoro-2-iodoaniline, into its hydrochloride salt is a critical step to enhance its stability, and aqueous solubility, and to facilitate its handling and formulation. This process is followed by purification to ensure the final product meets the required standards of purity for its intended applications.
The formation of this compound involves the protonation of the basic amino group of the aniline derivative with hydrochloric acid. Several established methods can be employed for this acid-base reaction, with the choice of method often depending on the scale of the synthesis, the desired purity, and the physical properties of the free base and the resulting salt.
Solution-Phase Hydrochlorination
A common and straightforward method for hydrochlorination is the treatment of a solution of 3,4-difluoro-2-iodoaniline with a solution of hydrochloric acid. The free base is first dissolved in a suitable organic solvent in which the aniline derivative is soluble, but the resulting hydrochloride salt is preferably sparingly soluble to facilitate its precipitation.
The selection of the solvent is a critical parameter in this process. Ethereal solvents, such as diethyl ether or methyl tert-butyl ether (MTBE), are frequently used. Alcohols like isopropanol or ethanol (B145695), or esters such as ethyl acetate, can also be employed. The reaction is typically carried out by adding a stoichiometric amount of hydrochloric acid, either as an aqueous solution or, more commonly, as a solution in a compatible organic solvent (e.g., HCl in diethyl ether or isopropanol), to the solution of the aniline.
Upon addition of the acid, the hydrochloride salt precipitates out of the solution. The precipitation can be promoted by cooling the reaction mixture. The solid product is then isolated by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum.
Gaseous Hydrogen Chloride Method
For applications requiring a strictly anhydrous product, the use of gaseous hydrogen chloride is the preferred method. In this procedure, dry hydrogen chloride gas is bubbled through a solution of 3,4-difluoro-2-iodoaniline in an anhydrous aprotic solvent, such as diethyl ether, dichloromethane (B109758), or toluene.
This method avoids the introduction of water, which can be crucial for the stability of the final product and for preventing the formation of hydrates. The hydrochloride salt precipitates as a fine powder and can be collected by filtration under an inert atmosphere to prevent moisture uptake.
The following table summarizes typical conditions that can be applied for the hydrochlorination of a substituted aniline like 3,4-difluoro-2-iodoaniline, based on general laboratory practices for similar compounds.
Table 1: Illustrative Hydrochlorination Methods for Aromatic Amines
| Method | Reagent | Solvent | Temperature (°C) | Procedure |
| Solution-Phase | HCl in Diethyl Ether | Diethyl Ether | 0 - 25 | The aniline is dissolved in diethyl ether, and the HCl solution is added dropwise with stirring. The precipitate is filtered and dried. |
| Solution-Phase | Concentrated HCl | Isopropanol | 0 - 25 | The aniline is dissolved in isopropanol, and a stoichiometric amount of concentrated HCl is added. The mixture is stirred, and the product crystallizes. |
| Gaseous HCl | Dry HCl Gas | Dichloromethane | 0 - 25 | Dry HCl gas is passed through a solution of the aniline in anhydrous dichloromethane until precipitation is complete. |
Purification of this compound
Purification of the crude hydrochloride salt is essential to remove any unreacted starting materials, by-products from the preceding synthetic steps, or excess acid. Recrystallization is the most common technique used for the purification of solid organic compounds.
The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the this compound at an elevated temperature but will have low solubility for the compound at lower temperatures, thus allowing for the recovery of the purified product upon cooling. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).
Commonly used solvents for the recrystallization of aniline hydrochlorides include alcohols (e.g., ethanol, isopropanol), water, or mixtures of these with other organic solvents. For instance, a mixture of ethanol and water can be effective, where the salt is dissolved in a minimal amount of hot solvent, and upon cooling, the purified crystals form. The use of an anti-solvent, a solvent in which the salt is insoluble, can also be employed to induce crystallization.
The purity of the final product can be assessed using various analytical techniques, including melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.
The following table outlines a general procedure for the purification of an aniline hydrochloride salt by recrystallization.
Table 2: General Recrystallization Protocol for Aniline Hydrochloride Salts
| Step | Procedure | Purpose |
| 1. Solvent Selection | Test the solubility of the crude salt in various solvents at different temperatures. | To identify a suitable solvent or solvent system for recrystallization. |
| 2. Dissolution | Dissolve the crude this compound in a minimum amount of the chosen hot solvent. | To create a saturated solution of the compound. |
| 3. Hot Filtration (optional) | If insoluble impurities are present, filter the hot solution. | To remove any insoluble materials. |
| 4. Crystallization | Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath. | To induce the formation of pure crystals. |
| 5. Isolation | Collect the crystals by vacuum filtration. | To separate the purified solid from the mother liquor containing impurities. |
| 6. Washing | Wash the crystals with a small amount of the cold recrystallization solvent. | To remove any adhering mother liquor. |
| 7. Drying | Dry the purified crystals under vacuum to remove any residual solvent. | To obtain the final, pure, and dry product. |
Advanced Spectroscopic and Structural Elucidation of 3,4 Difluoro 2 Iodoaniline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 3,4-Difluoro-2-iodoaniline (B3048238), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
The ¹H NMR spectrum of 3,4-Difluoro-2-iodoaniline would reveal signals corresponding to the aromatic protons and the amine protons. The aromatic region would display two signals for the two distinct protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets) arising from coupling to each other (³JHH) and to the fluorine atoms (³JHF and ⁴JHF). The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing fluorine and iodine atoms would shift the proton signals downfield. The amine (-NH₂) protons would typically appear as a broad singlet, though in the hydrochloride salt form (-NH₃⁺), this signal would be shifted further downfield and might show coupling to ¹⁴N.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3,4-Difluoro-2-iodoaniline, six distinct signals would be expected for the aromatic carbons. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bonded to iodine (C2) would appear at a relatively high field (low ppm value) due to the heavy atom effect. Conversely, the carbons bonded to the highly electronegative fluorine atoms (C3 and C4) and the nitrogen atom (C1) would be shifted downfield. Furthermore, the signals for the fluorine-bearing carbons would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Longer-range C-F couplings (²JCF, ³JCF) would also be observed, providing crucial data for unambiguous signal assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for 3,4-Difluoro-2-iodoaniline Derivatives Data predicted based on analysis of similar substituted anilines.
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |
| H-5, H-6 | ¹H NMR | 6.5 - 7.5 | Multiplets (m) due to H-H and H-F coupling |
| -NH₃⁺ | ¹H NMR | > 7.0 (variable) | Broad singlet (br s) |
| C1 (-NH₃⁺) | ¹³C NMR | 140 - 150 | Multiplet due to C-F coupling |
| C2 (-I) | ¹³C NMR | 80 - 90 | Multiplet due to C-F coupling |
| C3 (-F) | ¹³C NMR | 145 - 155 | Doublet (d), ¹JCF ≈ 240-260 Hz |
| C4 (-F) | ¹³C NMR | 140 - 150 | Doublet (d), ¹JCF ≈ 240-260 Hz |
| C5 | ¹³C NMR | 115 - 125 | Multiplet due to C-F and C-H coupling |
| C6 | ¹³C NMR | 110 - 120 | Multiplet due to C-F and C-H coupling |
Fluorine (¹⁹F) NMR for Environment Characterization of Fluorine Atoms
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing 3,4-Difluoro-2-iodoaniline hydrochloride. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a very wide range, making it extremely sensitive to subtle changes in the electronic environment. huji.ac.ilwikipedia.org
In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected, one for the fluorine at position 3 (F3) and one for the fluorine at position 4 (F4). These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³JFF) and with the neighboring aromatic protons (³JHF and ⁴JHF). The magnitude of these coupling constants provides valuable information for assigning the specific fluorine resonances. The chemical shift values themselves are diagnostic of the electronic environment created by the adjacent iodo and amino groups. nih.gov
Table 2: Expected ¹⁹F NMR Parameters for 3,4-Difluoro-2-iodoaniline Predictions are based on typical values for fluoroaromatic compounds.
| Atom | Predicted Chemical Shift (ppm, relative to CFCl₃) | Expected Coupling Interactions |
| F-3 | -120 to -140 | ³JFF, ³JHF, ⁴JHF |
| F-4 | -130 to -150 | ³JFF, ³JHF, ⁵JHF |
Mass Spectrometry Techniques for Precise Molecular Formula Validation
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS), in particular, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).
For this compound, analysis by HRMS using a soft ionization technique like electrospray ionization (ESI) would show a prominent peak for the protonated molecule, [M+H]⁺. The measured exact mass of this ion would be compared to the calculated theoretical mass based on the molecular formula C₆H₅F₂IN⁺. A close match between the experimental and theoretical mass provides unequivocal validation of the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for 3,4-Difluoro-2-iodoaniline
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
| C₆H₄F₂IN | [M+H]⁺ | 255.94293 uni.lu |
X-ray Crystallography for Definitive Solid-State Structure Determination of Analogues and Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself may not be publicly available, analysis of closely related analogues, such as 2-iodoaniline (B362364), provides significant insight into the expected structural features. ed.ac.uk
A single-crystal X-ray diffraction study on a derivative of this compound would determine bond lengths, bond angles, and torsion angles with high precision. It would also reveal the crystal packing arrangement and the nature of intermolecular interactions. In the solid state, molecules of this type are expected to engage in a network of non-covalent interactions. These would include:
Hydrogen Bonding: Strong hydrogen bonds would be expected between the anilinium group (-NH₃⁺) and the chloride counter-ion (Cl⁻). Weaker N-H···F or C-H···F hydrogen bonds might also be present.
Halogen Bonding: The iodine atom, being a good halogen bond donor, could interact with electronegative atoms like fluorine, nitrogen, or the chloride ion on neighboring molecules.
Studies on 2-iodoaniline have revealed weak N—H···N hydrogen bonds and significant I···I interactions that influence the crystal packing. ed.ac.uk Similar interactions would be anticipated in derivatives of 3,4-Difluoro-2-iodoaniline, modulated by the presence of the fluorine atoms.
Vibrational Spectroscopy (IR) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the anilinium ion (-NH₃⁺) would be confirmed by broad stretching vibrations in the 2500-3000 cm⁻¹ region. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹. The carbon-fluorine (C-F) bonds, which are strong, give rise to intense absorption bands typically in the 1200-1300 cm⁻¹ range. The carbon-iodine (C-I) stretch is found at much lower frequencies, usually below 600 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. pressbooks.publibretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Anilinium (-NH₃⁺) | N-H Stretch | 2500 - 3000 | Medium-Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |
| Aryl-F | C-F Stretch | 1200 - 1300 | Strong |
| Aryl-I | C-I Stretch | 500 - 600 | Medium |
Computational and Theoretical Investigations of 3,4 Difluoro 2 Iodoaniline Hydrochloride Reactivity and Structure
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, a detailed profile of a molecule's chemical behavior can be established.
For instance, a DFT study on 2,4-difluoroaniline (B146603), a compound structurally related to 3,4-Difluoro-2-iodoaniline (B3048238), provides valuable insights. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. chemrxiv.org
In the case of 2,4-difluoroaniline, the HOMO-LUMO energy gap was calculated to be 5.2186 eV, suggesting a high degree of chemical stability. researchgate.net This is a characteristic often observed in fluorinated aromatic compounds. The presence of multiple electron-withdrawing fluorine atoms, along with an iodine atom in the target molecule, would similarly be expected to influence the electron density distribution and orbital energies significantly.
From these calculations, several global reactivity descriptors can be derived, which help in quantifying the molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability. For 2,4-difluoroaniline, the chemical hardness was found to be 2.6093. researchgate.net
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. The calculated electrophilicity index for 2,4-difluoroaniline is 2.3371. researchgate.net
Below is a table summarizing the calculated electronic properties for these analogous compounds, which can be used to infer the properties of 3,4-Difluoro-2-iodoaniline hydrochloride.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 2,4-Difluoroaniline | - | - | 5.2186 | 2.6093 | 2.3371 |
| m-Fluoroaniline | -6.65 | 2.05 | 8.70 | 4.35 | 10.78 |
| m-Iodoaniline | -4.96 | 0.39 | 5.35 | 2.675 | 31.54 |
Data for 2,4-Difluoroaniline from a study using the B3LYP method with a 6-311++G(d, 2p) basis set. researchgate.net Data for m-Fluoroaniline and m-Iodoaniline from a study using the CAM-B3LYP/LanL2DZ method. chemrxiv.org
Mechanistic Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For substituted anilines, these calculations can shed light on reactions such as electrophilic substitution, oxidation, and coupling reactions.
For example, computational modeling has been used to clarify the mechanism of vinylic nucleophilic substitution reactions between polyhalogenated compounds and electron-deficient anilines. acs.org Such studies reveal the stepwise nature of these reactions, involving an initial addition followed by an elimination step, and can quantify the energy barriers for each step. acs.org
In the context of this compound, mechanistic studies could explore reactions at the amino group or the aromatic ring. For instance, the reaction of aniline (B41778) derivatives with radicals has been studied computationally, revealing the key products and rate coefficients for various reaction channels. mdpi.com The presence of fluoro and iodo substituents would be expected to influence the reaction pathways by altering the electron density at different positions of the aromatic ring and the nucleophilicity of the amino group.
A mechanistic study on the rhodium(III)-catalyzed annulation of aniline derivatives has demonstrated the power of DFT in detailing complex catalytic cycles. researchgate.netnih.gov The calculations identified the rate-determining step and explained the observed regioselectivity, highlighting the interplay of electronic and steric effects. researchgate.netnih.gov For this compound, similar computational approaches could be employed to understand its behavior in metal-catalyzed cross-coupling reactions, which are common for iodoaromatics.
The following table presents hypothetical reaction steps and the types of information that could be obtained from quantum chemical calculations for a representative reaction of a substituted aniline.
| Reaction Step | Computational Method | Information Gained |
| C-H Activation | DFT | Transition state geometry, activation energy |
| Vinylsilane Insertion | DFT | Regioselectivity, rate-determining step identification |
| Reductive Elimination | DFT | Thermodynamic feasibility, product formation pathway |
Analysis of Intermolecular Interactions and Hydrogen Bonding via Advanced Computational Methods (e.g., Natural Bonding Orbital Analysis, Bader's Atoms in Molecules Theory)
Advanced computational methods like Natural Bond Orbital (NBO) analysis and Bader's Atoms in Molecules (AIM) theory provide deep insights into the nature of chemical bonds and intermolecular interactions.
NBO analysis, in particular, is effective for studying donor-acceptor interactions, which are the basis of hydrogen bonding and other non-covalent interactions. researchgate.net It quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. This method can be used to characterize the strength and nature of hydrogen bonds, such as those involving the amino group of an aniline derivative and a hydrogen bond acceptor.
A study of isomeric iodo-N-(nitrobenzyl)anilines revealed a complex interplay of intermolecular forces, including N-H···O and C-H···O hydrogen bonds, iodo···nitro interactions, and aromatic π-π stacking interactions. nih.gov These interactions dictate the supramolecular assembly of the molecules in the solid state. For this compound, one would expect the anilinium ion (protonated amino group) to be a strong hydrogen bond donor, forming interactions with the chloride counter-ion and potentially with solvent molecules. The fluorine and iodine atoms could also participate in halogen bonding and other weak interactions.
The table below summarizes the types of intermolecular interactions that could be characterized using NBO analysis for a molecule like this compound.
| Interaction Type | Donor NBO | Acceptor NBO | Typical Stabilization Energy (E(2)) (kcal/mol) |
| N-H···Cl Hydrogen Bond | Lone pair of Cl⁻ | σ(N-H) | High |
| C-H···F Hydrogen Bond | Lone pair of F | σ(C-H) | Low to Moderate |
| I···O Halogen Bond | Lone pair of O (acceptor) | σ(C-I) | Moderate |
| π-π Stacking | π(aromatic ring) | π(aromatic ring) | Low |
NBO analysis also provides information about the hybridization of atomic orbitals and the charge distribution within the molecule, which complements the understanding of its reactivity. ijnc.ir
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations
Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution. For a substituted aniline like 3,4-Difluoro-2-iodoaniline, the directing effects of the amino, fluoro, and iodo groups will determine the position of attack by an incoming electrophile.
The amino group is a strong activating group and an ortho-, para-director. However, in the hydrochloride salt form, the anilinium group (-NH3+) is deactivating and a meta-director. The fluorine atoms are deactivating but ortho-, para-directing, while the iodine atom is also deactivating and ortho-, para-directing. The interplay of these electronic and steric effects makes the prediction of regioselectivity complex.
Computational methods can predict the most likely sites of electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes) or by analyzing properties of the starting material, such as the distribution of the HOMO or the calculated atomic charges. nih.gov A recent development, the RegioSQM method, predicts regioselectivity by calculating the proton affinities of all aromatic C-H carbon atoms, with the lowest free energy corresponding to the most nucleophilic center. nih.gov
For 3,4-Difluoro-2-iodoaniline (in its free base form), the positions for electrophilic attack would be C5 and C6. A computational approach would involve calculating the relative energies of the intermediates formed by electrophilic attack at these positions.
The following table outlines a hypothetical analysis for predicting the regioselectivity of an electrophilic aromatic substitution reaction on 3,4-Difluoro-2-iodoaniline.
| Position of Attack | Directing Group Effects | Steric Hindrance | Predicted Stability of Intermediate |
| C5 | Para to -NH2, Meta to -I, Meta to -F | Less hindered | Likely to be favored electronically |
| C6 | Ortho to -NH2, Ortho to -I | More hindered by -I and -NH2 | Potentially less favored due to sterics |
Machine learning models, such as RegioML, are also being developed to predict regioselectivity with high accuracy based on quantum chemical descriptors. chemrxiv.orgrsc.org These models are trained on large datasets of known reactions and can provide rapid predictions for new substrates.
Reactivity Profiles and Mechanistic Pathways of 3,4 Difluoro 2 Iodoaniline Hydrochloride in Organic Transformations
Cross-Coupling Reactions Involving the Iodo-Aniline Moiety
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium- and copper-catalyzed cross-coupling reactions. This high reactivity allows for selective transformations at the C2 position of the aniline (B41778) ring, leaving the C-F bonds intact for potential subsequent modifications.
Palladium-catalyzed reactions are fundamental for constructing carbon-carbon bonds. The iodo-aniline moiety of the title compound is an excellent substrate for these transformations.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orggold-chemistry.org For 3,4-difluoro-2-iodoaniline (B3048238), this reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgyoutube.com The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. youtube.com This method is pivotal for synthesizing 2-alkynyl aniline derivatives, which are crucial precursors for heterocyclic compounds like indoles. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. byjus.comwikipedia.org The reaction of 3,4-difluoro-2-iodoaniline with various alkenes provides a direct route to 2-alkenylanilines. tandfonline.comtandfonline.com The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the substituted alkene product and regenerate the catalyst. byjus.comwikipedia.org These 2-alkenylaniline products serve as important intermediates for synthesizing various heterocyclic structures. mdpi.com
| Reaction | Description | Typical Catalysts & Reagents | Product Type from 3,4-Difluoro-2-iodoaniline |
|---|---|---|---|
| Sonogashira Coupling | Coupling of the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond. wikipedia.org | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., NEt₃). youtube.com | 2-(Alkynyl)-3,4-difluoroanilines |
| Heck Reaction | Coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org | Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd/C), Base (e.g., NEt₃, K₂CO₃). tandfonline.comthieme-connect.com | 2-(Alkenyl)-3,4-difluoroanilines |
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a complementary approach for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. The Ullmann condensation typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base at elevated temperatures. nih.gov
For 3,4-difluoro-2-iodoaniline, copper-catalyzed N-arylation can occur with various amines, amides, or nitrogen-containing heterocycles. The mechanism is believed to involve the formation of an organocopper intermediate, which then undergoes nucleophilic substitution with the coupling partner. wikipedia.org Recent advancements have introduced milder reaction conditions and more efficient ligand systems, expanding the scope of these transformations. nih.govmdpi.com These methods are crucial for synthesizing complex diarylamines and other N-arylated structures.
Intramolecular Cyclization and Annulation Reactions
The products derived from the initial cross-coupling reactions of 3,4-difluoro-2-iodoaniline are ideally structured for subsequent intramolecular cyclization, providing efficient pathways to a variety of important heterocyclic systems.
Indole (B1671886) Synthesis: One of the most significant applications of 2-iodoanilines is in the synthesis of the indole scaffold. A common and powerful strategy involves a tandem Sonogashira coupling followed by an intramolecular cyclization (annulation). mdpi.comnih.gov First, 3,4-difluoro-2-iodoaniline is coupled with a terminal alkyne. The resulting 2-alkynyl aniline intermediate can then undergo cyclization, often catalyzed by the same palladium system or promoted by a different catalyst, to form the indole ring. mdpi.com This process constructs the C-N bond, completing the five-membered heterocyclic ring fused to the benzene (B151609) core.
Benzothiazole (B30560) Synthesis: The benzothiazole ring system can be constructed from 2-iodoaniline (B362364) derivatives through various synthetic routes. One approach involves a cascade reaction where the 2-iodoaniline first reacts with an acid chloride to form an amide, which is then converted to a thioamide using a thionating agent like Lawesson's reagent. nih.gov The resulting N-(2-iodophenyl)benzothioamide can then undergo an intramolecular C-S bond formation, often mediated by copper, to yield the 2-substituted benzothiazole. researchgate.net Another strategy involves a copper-promoted [3+1+1] type cyclization using elemental sulfur (S₈) and N-tosylhydrazones as reaction partners with the 2-iodoaniline derivative. nih.govorganic-chemistry.org
| Target Heterocycle | Synthetic Strategy | Key Intermediate | Typical Reagents |
|---|---|---|---|
| Indoles | Tandem Sonogashira coupling and intramolecular cyclization. mdpi.com | 2-(Alkynyl)-3,4-difluoroaniline | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base. nih.gov |
| Benzothiazoles | Cascade acylation, thionation, and intramolecular C-S coupling. nih.govresearchgate.net | N-(2-iodophenyl)benzothioamide | Acid chloride, Lawesson's reagent, Cu(I) catalyst. nih.gov |
| Benzothiazoles | Copper-promoted multicomponent cyclization. nih.govorganic-chemistry.org | (In-situ generated species) | S₈, N-tosylhydrazone, Cu catalyst. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Aromatic Rings
The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a potent nucleophile attacks the electron-deficient aromatic ring, displacing one of the substituents, typically a halide. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
For SNAr reactions, the order of leaving group ability for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine, making the carbon atom more electrophilic. youtube.com Therefore, in 3,4-difluoro-2-iodoaniline, one of the fluorine atoms is more likely to be displaced by a strong nucleophile (e.g., alkoxides, thiolates, or amines) than the iodine atom under SNAr conditions. nih.gov The regioselectivity of the substitution (at C3 or C4) would depend on the specific reaction conditions and the ability of the ortho and para groups (amino and iodo) to stabilize the negative charge in the Meisenheimer intermediate.
Role in Hypervalent Iodine Chemistry and Related Oxidative Transformations
The iodine atom in aryl iodides can be oxidized from its standard +1 state to higher oxidation states, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes), forming hypervalent iodine compounds. wikipedia.orgprinceton.edu These reagents are prized in modern organic synthesis as mild, selective, and environmentally benign oxidants, often serving as alternatives to heavy-metal-based reagents. nih.govacs.org
The iodine atom in 3,4-difluoro-2-iodoaniline can be oxidized using strong oxidizing agents like peracids (e.g., m-CPBA) or even hydrogen peroxide in the presence of an appropriate acid. chemrxiv.orgnih.gov This can generate I(III) species such as (diacetoxyiodo)arenes or (dichloroiodo)arenes. nih.govnih.gov These in-situ generated or isolated hypervalent iodine reagents can then participate in a wide range of oxidative transformations, including the oxidation of alcohols and sulfides, oxidative dearomatization of phenols, and various oxidative functionalizations. dntb.gov.uaorganic-chemistry.org The reactivity of these species stems from the high electrophilicity of the iodine center and the excellent leaving group ability of the aryl-λ³-iodane group. acs.org
| Hypervalent Iodine Species (Generic) | Oxidizing Agent for Formation | Potential Synthetic Application |
|---|---|---|
| ArI(OAc)₂ (Aryl Iodine Diacetate) | Peracetic acid | Oxidation of alcohols to aldehydes/ketones. organic-chemistry.org |
| ArICl₂ (Aryl Iodine Dichloride) | Cl₂ or HCl/H₂O₂ | Selective chlorinating agent. nih.gov |
| ArIO (Iodosylarene) | Hydrolysis of ArI(OAc)₂ | Oxygen transfer reactions. |
| ArIO₂ (Iodylarene) | Stronger oxidants (e.g., dimethyldioxirane) | Powerful oxidizing agent for more challenging transformations. organic-chemistry.org |
Radical Pathways and Single-Electron Transfer Mechanisms in Related Systems
While ionic pathways dominate many transformations of haloanilines, radical and single-electron transfer (SET) mechanisms represent a crucial and distinct area of their reactivity. The unique electronic properties of the aniline moiety, combined with the characteristics of the carbon-iodine bond, allow molecules structurally related to 3,4-difluoro-2-iodoaniline to participate in complex radical-mediated processes. These pathways are particularly relevant in photoredox catalysis and other modern synthetic methodologies.
The aniline functional group can act as an electron donor, a property that is central to initiating SET processes. Under visible-light irradiation, often in the presence of a photocatalyst, anilines can form an electron donor-acceptor (EDA) complex with a suitable electron acceptor. acs.orgnih.gov Photoexcitation of this complex can trigger a single-electron transfer event, generating an aniline radical cation and the radical of the acceptor species. acs.orgnih.gov This initiation step opens up a variety of reaction cascades. For instance, in the difluoroalkylation of anilines, an EDA complex between the aniline and ethyl difluoroiodoacetate can be formed, which upon photoexcitation, leads to the generation of a difluoroalkyl radical and the aniline radical cation. acs.orgnih.gov
The carbon-iodine bond in ortho-iodoanilines is also susceptible to homolytic cleavage to generate an aryl radical. This process can be initiated by light, heat, or a radical initiator. Visible light-induced radical cyclization of o-iodophenylacrylamides, for example, proceeds via the generation of an aryl radical that subsequently undergoes intramolecular cyclization to form indolin-2-ones. researchgate.net Computational studies on the intramolecular radical addition to substituted anilines have shown that polar effects significantly influence the reaction rates. A combination of electrophilic radicals and nucleophilic arenes, such as the electron-rich aniline ring, generally results in the highest rates for these addition reactions. beilstein-journals.org
Once formed, the radical species derived from iodoaniline systems can undergo several types of transformations. Intramolecular cyclization is a common pathway, leading to the formation of important heterocyclic structures like indoles and indolines. researchgate.netnih.gov The mechanism often involves the initial generation of an aryl radical from the C-I bond, which then adds to an unsaturated moiety within the same molecule. Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate such intramolecular cyclizations, where a radical pathway is considered a possible mechanism alongside the formation of a nitrenium ion intermediate. organic-chemistry.org
In addition to cyclizations, intermolecular reactions are also prevalent. The SET-initiated formation of an aniline radical cation can be followed by a reaction with another radical species. acs.orgnih.gov In some copper-catalyzed reactions, a process known as radical-polar crossover can occur. nih.gov In this mechanism, a carbon-centered radical is oxidized by a Cu(II) species via electron transfer to form a carbocation, which is then trapped by a nucleophile. nih.gov This highlights how radical pathways can be intimately linked with subsequent ionic steps.
The table below summarizes key findings from studies on radical reactions in systems analogous to 3,4-difluoro-2-iodoaniline, illustrating the diversity of these mechanistic pathways.
Table 1: Examples of Radical and SET Mechanisms in Iodoaniline-Related Systems
| Reaction Type | Substrate Class | Radical Generation Method | Key Mechanistic Feature | Product Type |
| Intramolecular Cyclization | o-Iodophenylacrylamides | Visible Light Irradiation | Homolytic cleavage of C-I bond to form an aryl radical, followed by intramolecular addition. researchgate.net | Indolin-2-ones |
| Difluoroalkylation | Substituted Anilines | Photoinduced SET (with or without photocatalyst) | Formation of an Electron Donor-Acceptor (EDA) complex; generation of aniline radical cation and difluoroalkyl radical. acs.orgnih.gov | Difluoroalkyl Anilines |
| Intramolecular Radical Addition | Substituted Anilines | Computational Study (generic radical) | Polar effects dominate; electrophilic radicals add efficiently to the nucleophilic aniline ring. beilstein-journals.org | Indolines |
| Decarboxylative Iodination | Anthranilic Acids | Chemical (I₂/KI, O₂) | Evidence suggests the involvement of a radical pathway in the C-I bond formation. rsc.org | 2-Iodoanilines |
| PIFA-Mediated Cyclization | N-aryl enamines | Chemical Oxidant (PIFA) | A radical cyclization pathway is proposed as a possibility. organic-chemistry.org | N-Substituted Indoles |
These studies collectively demonstrate that the reactivity of iodoanilines extends well beyond simple nucleophilic substitution. By leveraging radical and single-electron transfer pathways, these compounds serve as versatile precursors for complex molecular architectures, with reaction outcomes often dictated by the method of radical generation and the electronic properties of the aniline system. acs.orgnih.govbeilstein-journals.org
Applications of 3,4 Difluoro 2 Iodoaniline Hydrochloride in Advanced Organic Synthesis and Research
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of ortho-iodo and para/meta-difluoro substituents relative to the aniline (B41778) amino group makes 3,4-difluoro-2-iodoaniline (B3048238) hydrochloride a highly sought-after precursor for the synthesis of complex molecules. The iodine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and biological properties of the final products.
Precursor to Fluorinated Biologically Relevant Scaffolds
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com 3,4-Difluoro-2-iodoaniline hydrochloride serves as an excellent starting material for the synthesis of fluorinated scaffolds that are integral to the development of new therapeutic agents. The presence of the difluoro substitution pattern can lead to compounds with altered electronic properties and improved membrane permeability. While direct examples of the synthesis of a wide range of biologically relevant scaffolds from this specific precursor are not extensively documented in publicly available literature, its potential is evident from the numerous studies on fluorinated pharmaceuticals. bioorganica.com.ua
Building Block for Pharmaceutical Research Intermediates (e.g., MEK inhibitor precursors)
Utility in the Construction of Functionalized Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. This compound, with its multiple reaction sites, is a powerful tool for the construction of a variety of functionalized heterocyclic systems. The amino group can participate in cyclization reactions, while the iodine atom allows for the introduction of diverse substituents via cross-coupling reactions.
The following table summarizes the potential applications of this compound in the synthesis of various heterocyclic compounds based on established synthetic methodologies for related aniline derivatives.
| Heterocyclic Compound | Plausible Synthetic Approach | Key Reaction Type |
| Purine derivatives | Construction of the imidazole (B134444) ring onto a pre-functionalized pyrimidine (B1678525), or building the pyrimidine ring onto an imidazole precursor. nih.govnih.govchemistryworld.comkorea.ac.krnih.gov | Cyclization, Condensation |
| Quinazolines | Condensation with various carbonyl compounds or their equivalents, often followed by cyclization. mdpi.combioorganica.com.uanih.govorganic-chemistry.orgnih.govnanomaterchem.comnih.gov | Cyclocondensation |
| Benzothiazoles | Reaction with a sulfur source, often in the presence of a catalyst, to form the thiazole (B1198619) ring. nih.govmdpi.comorganicreactions.orgrsc.orgnih.gov | Cyclization, C-S bond formation |
| Indoles | Palladium-catalyzed intramolecular cyclization of an alkyne-substituted aniline precursor. nih.govresearchgate.netrsc.orgnih.govresearchgate.net | Palladium-catalyzed cyclization |
| Quinolines | Rhodium-catalyzed hydroacylation of an o-alkynyl aniline derivative. acs.orgnih.govacs.orgrsc.org | Rhodium-catalyzed cyclization |
Detailed Research Findings:
Indoles: The synthesis of 3-iodoindoles from N,N-dialkyl-2-iodoanilines through a palladium/copper-catalyzed coupling with terminal acetylenes, followed by electrophilic cyclization, is a well-established method. nih.gov This methodology could be adapted for this compound to produce fluorinated indole (B1671886) derivatives, which are valuable scaffolds in medicinal chemistry. The resulting 3-iodoindoles can be further functionalized using various palladium-catalyzed cross-coupling reactions. nih.gov
Quinolines: Rhodium-catalyzed hydroacylation of o-alkynyl anilines provides a route to substituted quinolines under mild conditions with broad functional group tolerance. acs.org This approach could potentially be applied to derivatives of this compound to access a diverse range of fluorinated quinolines.
Benzothiazoles: Copper-catalyzed three-component reactions of o-iodoanilines, isocyanides, and potassium sulfide (B99878) have been developed for the synthesis of benzothiazolethiones. organicreactions.orgrsc.org This method offers a potential pathway to novel fluorinated benzothiazole (B30560) derivatives starting from this compound. Additionally, copper-catalyzed reactions of 2-iodoaniline (B362364) with aldehydes and thiourea (B124793) have been shown to produce 2-substituted benzothiazoles. nih.govnih.gov
Quinazolines: The synthesis of fluorinated quinazolines is an active area of research, with applications in developing kinase inhibitors. nih.govorganic-chemistry.org While specific syntheses from this compound are not explicitly detailed, the general methodologies for quinazoline (B50416) synthesis from 2-haloanilines suggest its potential as a key starting material. nih.gov
Development of Novel Fluorinated Organic Compounds for Chemical Biology Research
The unique properties imparted by fluorine atoms make fluorinated organic compounds valuable tools in chemical biology. These compounds can be used as probes to study biological processes, as enzyme inhibitors, or as imaging agents. The strategic placement of fluorine atoms in this compound allows for the development of novel fluorinated molecules with tailored properties for chemical biology applications. For instance, the difluoroaniline moiety can be incorporated into larger molecules to study protein-ligand interactions using 19F NMR spectroscopy. Furthermore, the development of sulfonylated anilines from sulfonyl fluorides under visible light offers a pathway to create complex and diverse sulfones for chemical biology probe synthesis.
Exploitation in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The multiple reactive sites of this compound make it an ideal scaffold for DOS. The amino group can be functionalized, the iodine atom can be used in various cross-coupling reactions to introduce diversity, and the aromatic ring can undergo further substitution. This allows for the rapid generation of a large number of distinct compounds from a single starting material. The application of functionalized anilines in DOS has been demonstrated to produce libraries of natural product analogs and other complex molecules. While specific DOS libraries based on this compound are not widely reported, its inherent structural features make it a highly promising candidate for such synthetic strategies.
Process Chemistry and Scalability Considerations for 3,4 Difluoro 2 Iodoaniline Hydrochloride Production
Optimization of Reaction Parameters for Industrial Relevance
For any chemical process to be industrially viable, the optimization of reaction parameters is paramount. This ensures high yield, purity, and safety while minimizing costs. Key parameters that are typically optimized include temperature, pressure, reaction time, and the stoichiometry of reagents and catalysts.
In the synthesis of halogenated anilines, which often involves steps like nitration followed by reduction, precise temperature control is critical. For instance, nitration reactions are highly exothermic, and poor temperature management can lead to runaway reactions and the formation of undesirable byproducts. researchgate.net Similarly, in catalytic hydrogenation steps, temperature and hydrogen pressure must be carefully balanced to achieve selective reduction without promoting side reactions like dehalogenation. mdpi.com For example, in related nitroarene hydrogenations, temperatures are often maintained between 25°C and 75°C to prevent excessive reaction rates or process slowdown. mdpi.comgoogle.com
The choice and loading of catalysts are also crucial. In hydrogenation processes, catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are common. mdpi.combeilstein-journals.org Optimizing the catalyst loading ensures a high conversion rate without using an excessive amount of expensive precious metals. The solvent system also plays a significant role; for instance, alcohols like ethanol (B145695) are often preferred for hydrogenation reactions. google.com The concentration of reactants is another key variable, as higher concentrations can increase throughput but may also lead to challenges in mixing and heat dissipation. nih.gov
The following table illustrates typical parameters optimized for key reaction steps analogous to those in the synthesis of 3,4-Difluoro-2-iodoaniline (B3048238) hydrochloride.
| Parameter | Nitration (Analogous) | Hydrogenation (Analogous) |
| Temperature | 20°C - 90°C google.com | 15°C - 75°C mdpi.comgoogle.com |
| Pressure | Ambient google.com | 0.6 MPa - 6 bar mdpi.com |
| Catalyst | N/A (Acid-catalyzed) | Pt/C, Pd/C, Raney Nickel mdpi.comgoogle.com |
| Solvent | Sulfuric Acid / Nitric Acid mixture google.com | Alcohols (Ethanol), THF mdpi.comgoogle.com |
| Reaction Time | Varies with scale and temp. | Minutes to hours mdpi.comresearchgate.net |
Development of Continuous Flow Methodologies for Synthesis and Hydrogenation
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). flinders.edu.aunih.gov This technology offers significant advantages in terms of safety, efficiency, mixing, and heat transfer, making it particularly suitable for hazardous reactions like nitration and catalytic hydrogenation. flinders.edu.aunih.gov
The synthesis of precursors to 3,4-Difluoro-2-iodoaniline likely involves a nitration step, which is highly exothermic. In a continuous flow reactor, the small internal volume and high surface-area-to-volume ratio allow for extremely efficient heat removal, mitigating the risk of thermal runaways. researchgate.netnih.gov This precise temperature control leads to better selectivity and higher purity of the intermediate, such as a difluoro-iodonitrobenzene.
For the subsequent reduction of the nitro group, continuous flow hydrogenation offers substantial benefits. researchgate.net Pumping a solution of the nitro-intermediate through a heated, packed-bed reactor containing a heterogeneous catalyst (a cartridge filled with Pt/C or Pd/C, for example) allows for rapid and complete conversion to the desired aniline (B41778). mdpi.com This methodology avoids the handling of pyrophoric catalysts on a large scale and the challenges associated with high-pressure hydrogen gas in large batch reactors. beilstein-journals.org The process can be automated, leading to consistent product quality and higher throughput. researchgate.net For example, a multi-step synthesis of the antibiotic linezolid (B1675486) was achieved in a continuous flow setup with a total residence time of only 27 minutes. researchgate.net Such systems can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need to isolate and purify intermediates. researchgate.netnih.gov
Comparison of Batch vs. Continuous Flow Hydrogenation
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with pyrophoric catalysts and high-pressure H₂ gas. | Enhanced safety due to small reactor volumes and contained catalysts. nih.gov |
| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient, allows for precise temperature control. nih.gov |
| Scalability | Problematic, requires larger specialized reactors. | Simpler, achieved by running the system for longer or "numbering-up" reactors. researchgate.net |
| Process Control | Manual or semi-automated. | Fully automated, leading to high consistency. researchgate.net |
| Throughput | Limited by vessel size and reaction/workup time. | High throughput, can operate for extended periods. researchgate.net |
Strategies for Efficient Purification and Isolation of Intermediates and Final Product
A robust and scalable purification strategy is essential for delivering a final product that meets stringent purity specifications. The purification process for 3,4-Difluoro-2-iodoaniline hydrochloride would involve multiple stages, addressing impurities from starting materials and byproducts from each synthetic step.
For the intermediates, such as the nitro precursor, liquid-liquid extraction is a common method to remove inorganic salts and other water-soluble impurities after the reaction is quenched. The crude intermediate may then be purified further by crystallization or flash chromatography on silica (B1680970) gel, although chromatography is less favored for large-scale industrial processes due to cost and solvent waste. beilstein-journals.org
The final step in the synthesis is the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt. After the hydrogenation reaction, the catalyst is removed by filtration (in a batch process) or is inherently contained within the packed-bed reactor (in a flow process). mdpi.com The resulting crude 3,4-Difluoro-2-iodoaniline is typically an oil or solid. To form the hydrochloride salt and effect purification, the crude amine is dissolved in a suitable organic solvent, and hydrochloric acid is added. This causes the this compound to precipitate as a solid, leaving many organic impurities behind in the solvent.
The precipitated salt is then isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried under a vacuum. The choice of solvent for precipitation and washing is critical to ensure high recovery of the product with the desired purity. Recrystallization from a suitable solvent system can be employed as a final polishing step if higher purity is required.
Considerations for Sustainable and Economical Synthetic Pathways
Modern chemical manufacturing places a strong emphasis on developing sustainable and economical processes, often guided by the principles of green chemistry. For the production of this compound, several strategies can be employed to improve its environmental footprint and cost-effectiveness.
One of the most significant improvements is the move from classical stoichiometric reducing agents, such as stannous chloride (SnCl₂) or iron in acidic media, to catalytic hydrogenation. chemicalbook.com While effective, metal-based stoichiometric reductions generate large quantities of metallic waste that require costly treatment and disposal. In contrast, catalytic hydrogenation uses a small, recyclable amount of catalyst and produces water as the only major byproduct, dramatically improving the process's atom economy and reducing waste. mdpi.com
The development of continuous flow processes also contributes significantly to sustainability. nih.gov These systems often require less solvent and energy compared to batch reactors. The precise control over reaction parameters minimizes byproduct formation, leading to higher yields and reducing the need for extensive purification, which in turn cuts down on solvent use and waste generation. nih.gov
Further economic and sustainability gains can be realized by:
Catalyst Selection: Exploring the use of non-noble metal catalysts, which are more abundant and less expensive than platinum or palladium, for the hydrogenation step. nih.gov
Solvent Choice: Selecting greener solvents that are less toxic, biodegradable, and can be easily recycled.
By integrating these considerations into process development, the manufacturing of this compound can be made more efficient, safer, and environmentally responsible.
Emerging Research Directions and Future Prospects
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis and derivatization of complex molecules like 3,4-Difluoro-2-iodoaniline (B3048238) hydrochloride are poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. Continuous-flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid scalability. For a highly functionalized molecule such as 3,4-Difluoro-2-iodoaniline hydrochloride, flow chemistry could enable precise control over reaction parameters (e.g., temperature, pressure, and reaction time), which is crucial for managing the reactivity of the different halogen substituents and the amino group.
High-throughput experimentation, facilitated by automated synthesis platforms, would allow for the rapid screening of reaction conditions and the exploration of a vast chemical space for derivatization. By systematically varying reactants, catalysts, and solvents, researchers can quickly identify optimal conditions for reactions such as cross-coupling, amination, or other functional group transformations involving this compound. This approach accelerates the discovery of new derivatives with desirable properties for applications in medicinal chemistry and materials science. The integration of in-line analytical techniques, such as mass spectrometry and NMR spectroscopy, within automated flow systems can provide real-time reaction monitoring and optimization, further accelerating the research and development process.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound
| Feature | Advantage in the Context of this compound |
| Precise Temperature and Pressure Control | Enables selective activation of C-I vs. C-F bonds and control over regioselectivity in subsequent reactions. |
| Enhanced Mixing | Ensures homogeneity in multiphasic reactions, leading to more consistent product yields and purity. |
| Improved Safety | Minimizes the handling of potentially hazardous reagents and intermediates by containing them within a closed system. |
| Rapid Reaction Optimization | Allows for the quick screening of a wide range of reaction parameters to find optimal conditions. |
| Scalability | Facilitates the seamless transition from laboratory-scale synthesis to larger-scale production without the need for re-optimization. |
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it holds immense potential for unlocking the full synthetic utility of this compound. The presence of three distinct functional handles—the amino group, the iodine atom, and the two fluorine atoms—presents both a challenge and an opportunity for selective catalysis.
Future research will likely focus on the development of catalysts that can selectively activate the C-I bond in the presence of the more robust C-F bonds and the nucleophilic amino group. This is particularly relevant for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are powerful tools for constructing complex molecular architectures. Researchers may explore advanced ligand designs for palladium, copper, or nickel catalysts that can fine-tune the catalyst's electronic and steric properties to achieve high selectivity for the ortho-iodo position.
Furthermore, the development of catalysts for the selective functionalization of the C-F bonds, while more challenging, represents a significant frontier. Advances in transition-metal catalysis and photoredox catalysis are beginning to provide pathways for C-F bond activation and functionalization, which could open up new avenues for modifying the electronic properties of the aromatic ring.
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalytic System | Targeted Functional Group | Potential Product Class |
| Suzuki Coupling | Palladium(0) with bulky phosphine (B1218219) ligands | C-I | Biaryls |
| Sonogashira Coupling | Palladium(0)/Copper(I) co-catalysis | C-I | Aryl alkynes |
| Buchwald-Hartwig Amination | Palladium(0) or Nickel(0) with specialized ligands | C-I | Di- and tri-arylamines |
| C-F Activation/Functionalization | Transition-metal complexes (e.g., Rh, Ir) or photoredox catalysts | C-F | Further fluorinated or functionalized aromatics |
Exploration of New Reaction Manifolds for this compound
Beyond established cross-coupling reactions, there is a vast and underexplored landscape of new reaction manifolds that could be applied to this compound. The unique electronic environment created by the combination of electron-donating (amino) and electron-withdrawing (fluoro) groups, along with the sterically accessible iodo substituent, could lead to novel reactivity.
One area of interest is the exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. Such reactions are highly atom-economical and can rapidly generate molecular diversity. The amino group of this compound could serve as a key component in reactions like the Ugi or Passerini reactions, allowing for the incorporation of the difluoro-iodophenyl moiety into diverse scaffolds.
Another promising direction is the use of photoredox catalysis to enable previously inaccessible transformations. Visible-light-mediated reactions can proceed under mild conditions and often exhibit unique selectivity profiles compared to traditional thermal reactions. This could be particularly useful for the selective functionalization of the C-I or even C-F bonds of this compound.
Theoretical Insights Driving Synthetic Innovation and Mechanistic Understanding
Computational chemistry and theoretical studies are becoming increasingly indispensable tools for modern synthetic chemists. For a molecule as complex as this compound, theoretical insights can provide a deeper understanding of its electronic structure, reactivity, and the mechanisms of its reactions.
Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic attack. This information can guide the rational design of synthetic strategies for selective functionalization. For example, DFT could be used to model the transition states of various catalytic cycles to predict which catalyst is most likely to achieve the desired selectivity in a cross-coupling reaction.
Furthermore, computational studies can elucidate the mechanisms of novel reactions involving this compound. By mapping out the potential energy surfaces of different reaction pathways, researchers can identify the most favorable routes and understand the factors that control the reaction's outcome. This synergy between theoretical prediction and experimental validation will be crucial for accelerating the discovery of new synthetic methods and applications for this versatile building block.
Q & A
Q. What are the common synthetic routes for 3,4-Difluoro-2-iodoaniline hydrochloride, and how can retrosynthetic analysis aid in pathway optimization?
Methodological Answer: The synthesis of halogenated anilines like this compound often involves sequential halogenation and functional group protection. A retrosynthetic approach can prioritize iodine introduction due to its lower reactivity compared to fluorine. For example, starting from 3,4-difluoroaniline, directed ortho-iodination using N-iodosuccinimide (NIS) under acidic conditions may yield the target compound. AI-powered synthesis planning tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible routes by analyzing reaction templates and precursor compatibility .
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer: Structural elucidation typically employs a combination of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (HRMS), and IR spectroscopy. For instance, ¹⁹F NMR can resolve distinct fluorine environments, while HRMS confirms the molecular ion ([M+H]+ at m/z 255.004). PubChem’s computed data (e.g., InChIKey, SMILES) provide reference standards for spectral comparisons. Discrepancies in experimental vs. theoretical data (e.g., missing boiling points in literature) may require validation via differential scanning calorimetry (DSC) or gas chromatography .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions, and what catalysts optimize these transformations?
Methodological Answer: The iodine atom serves as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Catalyst systems like Pd(OAc)₂ with XPhos ligands enhance aryl-iodine bond activation, enabling efficient amination or biaryl formation. Solvent selection (e.g., DMF or toluene) and base (Cs₂CO₃) are critical for suppressing side reactions. Kinetic studies using in situ IR or HPLC can monitor reaction progress and identify intermediates .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) for halogenated anilines?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Recrystallization in polar aprotic solvents (e.g., DMSO/water) followed by DSC analysis can isolate pure phases. Computational methods like density functional theory (DFT) predict thermodynamic stability of polymorphs. Collaborative data sharing via platforms like PubChem ensures transparency and reduces replication errors .
Q. How can this compound be utilized as a building block in pharmaceutical intermediates?
Methodological Answer: Its dual halogenation enables sequential functionalization. For example, fluorine enhances metabolic stability in drug candidates, while iodine allows late-stage diversification via cross-coupling. Case studies include synthesizing kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies require controlled substitution at the iodine site, monitored by LC-MS and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
